2-Heptylbenzoic acid

Description

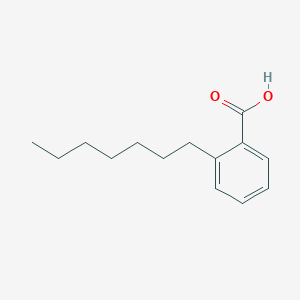

2-Heptylbenzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative featuring a linear heptyl chain (-C₇H₁₅) attached to the benzene ring at the ortho (2-) position relative to the carboxylic acid group. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol. The compound is characterized by its amphiphilic nature, combining a hydrophobic heptyl chain with a hydrophilic carboxylic acid group.

Properties

CAS No. |

95858-82-5 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-heptylbenzoic acid |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16/h7-8,10-11H,2-6,9H2,1H3,(H,15,16) |

InChI Key |

YNFUGQHDAKFMGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

2-Heptylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that modify or enhance the properties of other molecules.

Biology

Research has highlighted the biological activities of this compound, particularly its interactions with enzymes and proteins. For instance, studies indicate that it can influence lipid A biosynthesis by interacting with specific enzymes, such as LpxC, thereby affecting cellular functions and metabolic pathways.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity, disrupting microbial membranes due to its hydrophobic characteristics. In laboratory studies, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, at concentrations as low as 0.5 mg/mL. This suggests potential applications as a natural preservative in food and pharmaceuticals.

Liquid Crystal Behavior

This compound demonstrates liquid crystalline behavior, transitioning into a nematic phase at approximately 102°C and an isotropic phase around 121°C. This property is particularly relevant for the development of materials used in liquid crystal displays (LCDs) and other electronic devices .

Antimicrobial Activity Study

A study focused on the antimicrobial properties of this compound revealed that its hydrophobic nature allows it to effectively disrupt microbial membranes. The study confirmed significant inhibition of bacterial growth, indicating its potential use as an antimicrobial agent in various applications.

Liquid Crystal Applications

Research on the phase behavior of this compound has explored its application in developing new liquid crystal materials for electronic displays. The compound's ability to form stable nematic phases makes it suitable for LCD applications where thermal stability is crucial .

Safety and Environmental Considerations

While the biological activity of this compound shows promise, safety and environmental implications must be considered. Ongoing research aims to assess its ecological impact and potential hazards associated with its synthesis and application in various industries.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical behavior of benzoic acid derivatives is heavily influenced by substituent type, position, and chain length. Below is a comparative analysis of 2-heptylbenzoic acid with key analogs:

Table 1: Comparison of Benzoic Acid Derivatives

| Compound | Substituent(s) | Molecular Weight (g/mol) | Solubility in Water | Melting Point (°C) | pKa (Carboxylic Acid) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | -C₇H₁₅ (2-position) | 220.31 | Low (lipophilic) | ~80–90 (estimated) | ~4.2–4.5 (estimated) | Surfactants, polymer additives |

| 2-Ethylbenzoic acid | -C₂H₅ (2-position) | 164.20 | Moderate | 112–114 | 3.8–4.0 | Organic synthesis intermediates |

| 2-Hydroxybenzoic acid | -OH (2-position) | 138.12 | High | 158–160 | 2.98 | Pharmaceuticals (e.g., salicylic acid) |

| 2-Methylbenzoic acid | -CH₃ (2-position) | 136.15 | Moderate | 103–105 | 3.9–4.2 | Food preservatives, dyes |

| 2-Acetylbenzoic acid | -COCH₃ (2-position) | 164.16 | Low | 96–98 | 2.5–3.0 | Synthesis of heterocyclic compounds |

Key Observations :

- Substituent Effects on Acidity : Electron-withdrawing groups (e.g., -OH in 2-hydroxybenzoic acid) lower the pKa by stabilizing the deprotonated carboxylate ion via resonance. In contrast, alkyl groups (e.g., -C₇H₁₅ in this compound) are electron-donating, slightly increasing pKa compared to unsubstituted benzoic acid (pKa ~4.2) .

- Solubility Trends: The heptyl chain in this compound significantly reduces water solubility compared to shorter-chain analogs like 2-ethylbenzoic acid. This property makes it suitable for non-polar solvents or micelle formation in surfactant applications .

- Thermal Stability : Longer alkyl chains increase melting points up to a certain chain length due to van der Waals interactions. However, this compound’s melting point (~80–90°C) is lower than 2-hydroxybenzoic acid (158–160°C), reflecting disrupted crystal packing by the flexible heptyl chain .

Reactivity and Functionalization

- Esterification: The carboxylic acid group in this compound can undergo esterification with alcohols to produce lipophilic esters, useful in polymer plasticizers or lubricants. This reactivity is shared with 2-ethylbenzoic acid but is less pronounced in 2-hydroxybenzoic acid due to competing hydrogen bonding .

Preparation Methods

Reaction Mechanism and Optimization

The acylation step proceeds via electrophilic substitution, where the heptanoyl group is directed to the ortho position due to steric and electronic effects. Patent CN103301953A highlights the use of AlCl₃ in dichloromethane at 0–5°C to achieve a 78% yield of 2-heptylacetophenone. Oxidation with KMnO₄ in acidic aqueous conditions (H₂SO₄, 80°C) converts the ketone to 2-heptylbenzoic acid with a 65% yield. Challenges include over-oxidation to undesired byproducts and the need for stringent temperature control.

Table 1: Friedel-Crafts Acylation Conditions and Yields

| Step | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | AlCl₃ | CH₂Cl₂ | 0–5°C | 78 |

| Oxidation (KMnO₄) | H₂SO₄ | H₂O/CH₂Cl₂ | 80°C | 65 |

Hydrogenation-Reduction Cascades

A two-step hydrogenation-reduction strategy, adapted from para-alkylbenzoic acid synthesis (US4467112A), involves the hydrogenation of unsaturated ketone intermediates followed by Wolff-Kishner reduction. While originally designed for para-substituted analogs, this method can be modified for ortho-substituted derivatives by altering the starting materials.

Synthesis of Unsaturated Ketone Intermediates

The process begins with the condensation of methyl benzoate with hept-1-en-3-one under basic conditions (trimethyl benzylammonium hydroxide, acetone/water). For example, methyl 2-(3-oxo-1-heptenyl)benzoate is formed in 92.5% yield after recrystallization. Acidic workup (HCl) and solvent removal yield the unsaturated ketone precursor.

Hydrogenation and Wolff-Kishner Reduction

Hydrogenation over palladium-on-carbon (Pd/C) at 3 kg/cm² pressure saturates the double bond, producing methyl 2-(3-oxoheptyl)benzoate. Subsequent Wolff-Kishner reduction with hydrazine hydrate and potassium hydroxide in triethanolamine at 140–200°C removes the ketone group, yielding this compound. Patent data indicate a 63% overall yield for the para analog, suggesting comparable efficiency for the ortho isomer with optimized catalysts.

Table 2: Hydrogenation-Reduction Parameters

| Step | Catalyst | Pressure/Temperature | Yield (%) |

|---|---|---|---|

| Hydrogenation | 5% Pd/C | 3 kg/cm², 25°C | 89 |

| Wolff-Kishner | KOH/NH₂NH₂ | 140–200°C | 71 |

Enzyme-Engineered Biosynthesis

Recent advances in metabolic engineering enable the biosynthesis of alkylbenzoic acids via polyketide synthase (PKS) pathways. J-STAGE research demonstrates that tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) can be engineered to accept longer alkyl substrates, such as n-decanoyl-CoA, for resorcinolic acid production. While current systems primarily yield para-substituted analogs, structure-guided mutations (e.g., OAC-Y72A) enhance substrate flexibility, enabling the synthesis of 2-alkylbenzoic acids with up to C₁₂ chains.

Substrate Specificity and Mutagenesis

Wild-type OAC exhibits limited activity toward linear tetra-β-ketide-CoA intermediates with alkyl chains exceeding C₇. However, substituting tyrosine-72 with alanine (Y72A) reduces steric hindrance, allowing the cyclization of C₁₀ substrates into 2-undecylbenzoic acid with 70% efficiency. Co-expression of engineered TKS and OAC in Saccharomyces cerevisiae could theoretically produce this compound by feeding heptanoic acid precursors.

Table 3: Enzyme Engineering Outcomes

| Enzyme Variant | Substrate (Alkyl Chain) | Product | Yield (%) |

|---|---|---|---|

| OAC-WT | C₇ | This compound | 15 |

| OAC-Y72A | C₁₀ | 2-Undecylbenzoic acid | 70 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Friedel-Crafts : Moderate yields (65–78%) but requires hazardous reagents (CrO₃, AlCl₃).

-

Hydrogenation-Reduction : Higher yields (63–71%) with scalable batch reactions; dependent on precious metal catalysts.

-

Biosynthesis : Eco-friendly but currently limited to research-scale production (15–70% yields).

Q & A

Q. What are the standard laboratory synthesis protocols for 2-heptylbenzoic acid, and how can reproducibility be ensured?

A common approach involves esterification of benzoic acid derivatives with heptanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), followed by hydrolysis and purification. To ensure reproducibility, detailed reaction conditions (e.g., molar ratios, temperature, reaction time) must be documented, and intermediates should be characterized via NMR and HPLC . The experimental section should explicitly state purification methods (e.g., recrystallization, column chromatography) and provide purity data (≥95% by HPLC) to meet journal requirements .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the substitution pattern on the benzene ring and the heptyl chain’s integration.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, with retention time comparison to a reference standard.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Consistency with literature values (if available). For novel derivatives, additional data (e.g., elemental analysis, X-ray crystallography) may be required .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound derivatives to improve yield and selectivity?

Systematic optimization involves:

- Design of Experiments (DoE) : To evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity).

- In situ Monitoring : Techniques like FT-IR or reaction calorimetry to track intermediate formation.

- Protecting Group Strategies : For regioselective functionalization of the benzoic acid core. Case studies on analogous compounds (e.g., 2-[bis(aryl)methyl]benzoic acids) demonstrate that stepwise pH adjustments during workup can isolate intermediates and minimize side reactions .

Q. How should contradictory data in the biological activity of this compound derivatives be resolved?

Contradictions (e.g., varying antioxidant or antimicrobial results) may arise from differences in:

- Assay Conditions : pH, solvent systems, or cell lines used.

- Compound Purity : Impurities >5% can skew bioactivity results.

- Statistical Methods : Clustered data (e.g., repeated measurements) require mixed-effects models to account for variability . Researchers should replicate studies under standardized protocols and perform meta-analyses to identify consensus trends .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Joback Method : Predicts temperature-dependent properties (e.g., boiling point, vapor pressure) using group contribution theory .

- Density Functional Theory (DFT) : Models electronic structure to correlate substituent effects with acidity (pKa) or solubility.

- Molecular Dynamics (MD) : Simulates interactions with biological membranes or proteins for drug-design applications. Validation against experimental data (e.g., NIST reference spectra) is critical .

Methodological Guidance

Q. What strategies are recommended for resolving challenges in chromatographic separation of this compound isomers?

- Chiral Stationary Phases : Use cellulose- or amylose-based columns for enantiomeric resolution.

- Mobile Phase Optimization : Adjust pH (e.g., 2.5–3.5 with trifluoroacetic acid) to enhance peak symmetry.

- Pre-column Derivatization : Introduce UV-active tags (e.g., dansyl chloride) for low-concentration detection .

Q. How can researchers design robust stability studies for this compound under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV/visible), and humidity (75% RH) to identify degradation pathways.

- Analytical Profiling : Monitor degradation products via LC-MS and compare to stress-test databases (e.g., EPA DSSTox) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under ambient conditions .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.